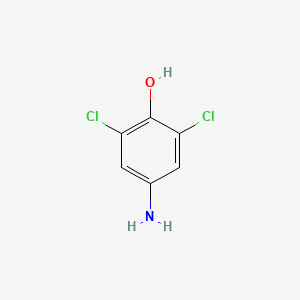

4-Amino-2,6-dichlorophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156835. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEXISHTCZHGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040720 | |

| Record name | 4-Amino-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-28-9 | |

| Record name | 4-Amino-2,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5930-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dichlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-2,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2,6-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0L4CSX5N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,6-dichlorophenol: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of 4-Amino-2,6-dichlorophenol. The information is curated for professionals in research and development, particularly in the fields of drug discovery and toxicology.

Core Chemical Properties

This compound is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 5930-28-9 | [3] |

| Molecular Formula | C₆H₅Cl₂NO | [3] |

| Molecular Weight | 178.01 g/mol | [3] |

| Appearance | White to off-white or pale brown crystalline powder | [4] |

| Melting Point | 167-170 °C | [5] |

| Boiling Point | 303.6 ± 42.0 °C at 760 mmHg | [6] |

| Solubility | Sparingly soluble in water | [4] |

| pKa | 7.29 ± 0.23 (Predicted) | [4] |

| LogP | 1.40 | [6] |

Chemical Structure

The molecular structure of this compound consists of a phenol (B47542) ring substituted with an amino group at position 4, and two chlorine atoms at positions 2 and 6. The molecule is planar.[7]

Biological Interactions and Toxicity Pathways

This compound is a known nephrotoxicant and a weak hepatotoxicant.[8][9] Its toxicity is not fully elucidated but is believed to be mediated by the formation of reactive metabolites.[6][9]

The proposed mechanism of toxicity involves the co-oxidation of this compound to a reactive benzoquinoneimine intermediate.[6] This electrophilic metabolite can then either undergo conjugation with glutathione (B108866) (GSH) for detoxification or covalently bind to cellular macromolecules, leading to cellular dysfunction and necrosis.[6][9] In the kidney, the glutathione conjugate can be further metabolized by γ-glutamyltransferase (GGT) and cysteine conjugate β-lyase to form a reactive thiol, which can also contribute to renal cell injury.[9] Studies have suggested that direct alkylation of cellular components by the benzoquinoneimine may be a more prominent mechanism of cytotoxicity than oxidative stress mediated by free radicals.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2,6-dichlorophenol (B41786) followed by the reduction of the resulting 2,6-dichloro-4-nitrophenol (B181596).

Materials:

-

2,6-dichlorophenol

-

Carbon tetrachloride

-

Nitrating catalyst (e.g., X-C1)

-

68% Nitric acid

-

Reducing catalyst (e.g., H-C2)

-

80% Hydrazine (B178648) hydrate

Procedure:

Step 1: Synthesis of 2,6-dichloro-4-nitrophenol

-

To a 250 mL four-necked flask, add 100 mL of carbon tetrachloride.

-

Start stirring and add 1 mL of nitrating catalyst.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol and allow it to dissolve completely.

-

Maintain the temperature at approximately 35 °C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.

-

After the addition is complete, continue heating at 35 °C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and dry the resulting solid to obtain 2,6-dichloro-4-nitrophenol.

Step 2: Synthesis of this compound

-

To a 250 mL four-necked flask, add 100 mL of ethanol.

-

Start stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of the reducing catalyst.

-

Heat the mixture to 75 °C and stir for 1 hour.

-

Slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.

-

After the addition, reflux the mixture for 3 hours.

-

Perform a hot filtration to recover the catalyst. The catalyst can be washed with hot ethanol and reused.

-

Combine the filtrate and the washing solution and evaporate the ethanol.

-

Cool the remaining solution to room temperature, which will cause the product to precipitate.

-

Filter and dry the solid to obtain this compound.

In Vitro Cytotoxicity Assay (LDH Release Assay)

The cytotoxicity of this compound can be assessed in vitro by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. The following is a general protocol adapted from standard LDH assay procedures.

Materials:

-

Target cells (e.g., rat renal cortical slices or a relevant cell line)

-

Cell culture medium

-

96-well plates

-

This compound

-

LDH assay kit (containing reaction mixture and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

Vehicle control (e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound.

-

Include the following controls in triplicate:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

-

Spontaneous LDH Release Control: Untreated cells.

-

Maximum LDH Release Control: Cells treated with lysis buffer.

-

Medium Background Control: Medium without cells.

-

-

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

LDH Measurement:

-

Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature for the time specified in the kit instructions (e.g., 30 minutes), protected from light.

-

Add the stop solution to each well.

-

-

Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

-

Data Analysis:

-

Subtract the absorbance of the medium background control from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

-

References

- 1. Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. assaygenie.com [assaygenie.com]

- 7. tiarisbiosciences.com [tiarisbiosciences.com]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Synthesis of 4-Amino-2,6-dichlorophenol from 2,6-dichloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,6-dichlorophenol is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the insecticide hexaflumuron.[1][2] Its preparation commonly involves the reduction of the nitro group of 2,6-dichloro-4-nitrophenol (B181596). This technical guide provides an in-depth overview of the primary synthetic routes for this transformation, focusing on catalytic hydrogenation and chemical reduction methods. Detailed experimental protocols, comparative data on reaction conditions and yields, and process visualizations are presented to aid researchers in the effective synthesis of this key compound.

Introduction

The conversion of a nitroaromatic compound to its corresponding aniline (B41778) derivative is a fundamental transformation in organic synthesis. The synthesis of this compound from 2,6-dichloro-4-nitrophenol is a targeted reduction that requires careful selection of reagents and conditions to achieve high yield and purity while preserving the chloro- and hydroxyl- functionalities of the molecule. The primary challenge lies in achieving chemoselective reduction of the nitro group without inducing dehalogenation or other side reactions. This document outlines the most effective and commonly employed methods to achieve this synthesis.

Synthetic Pathways

The reduction of 2,6-dichloro-4-nitrophenol to this compound is typically accomplished via two main strategies:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is often considered a "green" and efficient method, typically resulting in high yields and clean product formation.

-

Chemical Reduction: This approach utilizes stoichiometric reducing agents. Various reagents can be employed, with sodium dithionite (B78146) being a common, effective, and economical choice that offers mild reaction conditions.[3]

The general chemical transformation is depicted below.

Caption: General reaction scheme for the reduction of 2,6-dichloro-4-nitrophenol.

Comparative Analysis of Synthetic Methods

Several methods have been reported for the synthesis of this compound. The choice of method often depends on available equipment, scale, cost, and desired purity. The following table summarizes key quantitative data from various established protocols.

| Method | Reducing Agent/Catalyst | Solvent | Temp. | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | Platinum on Carbon (Pt/C) | Diethylene glycol ether | 80°C | 91 | 98 | [4] |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Diglyme | N/A | High | N/A | [1] |

| Chemical Reduction | Hydrazine Hydrate | N/A | High Temp. | N/A | 97.6 (selectivity) | [2] |

| Chemical Reduction | Iron / Ammonium Chloride | Ethanol (B145695) / Water | Reflux (0.25h) | 74 (as HCl salt) | N/A | [5] |

| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Aqueous / Organic | Room Temp. - Mild Heat | >90 (typical) | High | [3][6] |

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation with Platinum on Carbon (Pt/C)

This protocol is adapted from a patented process and is suitable for achieving high purity and yield.[4]

Experimental Workflow:

Caption: Workflow for catalytic hydrogenation of 2,6-dichloro-4-nitrophenol.

Procedure:

-

Reactor Setup: A suitable pressure reactor is charged with 2,6-dichloro-4-nitrophenol and a diethylene glycol ether solvent.

-

Catalyst Addition: A platinum-on-carbon catalyst (typically 5% Pt/C) is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The mixture is heated to approximately 80°C with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The process is typically maintained for an additional 10 minutes post-completion to ensure full conversion.[4]

-

Work-up: After cooling and carefully venting the reactor, the contents are filtered at 80°C under a nitrogen atmosphere to remove the catalyst.[4]

-

Isolation: The filtrate is cooled to 20°C, and water is added (typically 100-200% by volume of the solvent) to precipitate the product.[4]

-

Purification: The precipitated this compound is collected by filtration, washed with water, and dried under vacuum at 60°C.[4] This process yields a product with 98% purity and a 91% yield.[4]

Method B: Chemical Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is a versatile and economical reducing agent that works under mild, often aqueous, conditions.[3] This method is highly chemoselective and avoids the need for high-pressure equipment.[3][6]

Experimental Workflow:

Caption: Workflow for the chemical reduction using sodium dithionite.

Procedure:

-

Dissolution: Dissolve the 2,6-dichloro-4-nitrophenol in a suitable solvent system, such as ethanol or a mixture of an organic solvent and water.

-

Reductant Preparation: In a separate vessel, prepare a fresh aqueous solution of sodium dithionite (typically 2-3 molar equivalents).

-

Reaction: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic and may require cooling.[3] The reaction is typically run at room temperature or with gentle warming (e.g., 50-60°C) to ensure completion.

-

Reaction Monitoring: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into water.

-

Isolation: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.[3]

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary. This method typically results in yields exceeding 90%.[6]

Conclusion

The synthesis of this compound from its nitro precursor can be achieved efficiently through several methods. Catalytic hydrogenation offers a clean, high-yield process ideal for industrial-scale production, with Pt/C in diethylene glycol ether being a proven system.[4] For laboratory-scale synthesis, chemical reduction with sodium dithionite provides a safe, economical, and high-yielding alternative that avoids the need for specialized high-pressure equipment and demonstrates excellent chemoselectivity.[3][6] The selection of the optimal method will be guided by the specific requirements of the research or development project, including scale, available resources, and purity specifications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 5. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 4-Amino-2,6-dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 4-Amino-2,6-dichlorophenol. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering key data for characterization and further application of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.80 | Singlet | -OH |

| 6.58 | Singlet | Ar-H |

| 5.01 | Singlet | -NH₂ |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-OH |

| 138.5 | C-NH₂ |

| 118.8 | C-Cl |

| 115.9 | C-H |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3425 | N-H stretch |

| 3340 | N-H stretch |

| 1620 | N-H bend |

| 1470 | C=C stretch (aromatic) |

| 1230 | C-O stretch |

| 840 | C-Cl stretch |

Technique: KBr disc

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for this compound are listed in Table 4.

Table 4: Mass Spectrometry Data of this compound

| m/z | Assignment |

| 177 | [M]⁺ |

| 179 | [M+2]⁺ |

| 113 | [M-Cl-HCN]⁺ |

Technique: Electron Ionization (EI)

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and representative methods for its spectroscopic characterization are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,6-dichlorophenol (B41786) via a two-step process involving nitration followed by reduction.[1]

Step 1: Synthesis of 2,6-dichloro-4-nitrophenol (B181596)

-

To a 250 mL four-port flask, add 100 mL of carbon tetrachloride.

-

Begin stirring and add 1 mL of a nitrification catalyst.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol and allow it to fully dissolve.

-

Control the temperature at approximately 35°C and add 20.4 g (0.22 mol) of 68% nitric acid dropwise.

-

After the addition is complete, continue heating at 35°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and dry the resulting solid to obtain 2,6-dichloro-4-nitrophenol.

Step 2: Synthesis of this compound

-

To a 250 mL four-port flask, add 100 mL of ethanol (B145695).

-

Begin stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of a reduction catalyst.

-

Heat the mixture to 75°C and stir for 1 hour.

-

Add 14.3 g (0.23 mol) of 80% hydrazine (B178648) hydrate (B1144303) dropwise.

-

After the addition, reflux the mixture for 3 hours.

-

Perform a hot filtration to remove the catalyst. The catalyst can be washed with hot ethanol and reused.

-

Combine the filtrate and the washings, and remove the ethanol by distillation.

-

Cool the remaining solution to room temperature.

-

Filter the mixture and dry the solid to yield this compound.

Representative Spectroscopic Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Data Acquisition: Acquire the spectra on a 400 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second acquisition time, and a 1-5 second relaxation delay. For ¹³C NMR, a proton-decoupled experiment is performed with a 45° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.

-

Data Processing: Process the acquired free induction decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) in the ion source to generate positively charged ions.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the separated ions and generate a mass spectrum representing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the synthesis workflow of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical flow from synthesis to analysis.

References

A Comprehensive Technical Guide to 4-Amino-2,6-dichlorophenol (CAS: 5930-28-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-2,6-dichlorophenol (CAS number 5930-28-9), a versatile chemical intermediate. The document covers its chemical and physical properties, safety and handling protocols, synthesis methods, and significant applications in pharmaceuticals, agrochemicals, and material science.

Core Properties and Characteristics

This compound is a chlorinated aromatic compound featuring both an amino and a hydroxyl functional group.[1] These reactive sites make it a valuable building block in organic synthesis.[2][3] The compound typically appears as a beige or slightly brown to pale reddish powder.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5930-28-9 | [2][4][5][6] |

| Molecular Formula | C₆H₅Cl₂NO | [2][5][7] |

| Molecular Weight | 178.02 g/mol | [2][5][7] |

| Appearance | Powder | [4] |

| Melting Point | 167-170 °C | [4][6][8] |

| Boiling Point (Predicted) | 303.6 ± 42.0 °C | [8] |

| Water Solubility | Sparingly soluble | [1] |

| pKa (Predicted) | 7.29 ± 0.23 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.281 | [5] |

| Stability | Stable under recommended storage conditions. Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents. | [1][6][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Details | Source(s) |

| ¹H NMR | Available, typically run in DMSO-d₆. | [10][11] |

| ¹³C NMR | Available for the hydrochloride salt. | [12] |

| ATR-IR | Spectra are available from various sources. | [7] |

| Mass Spectrometry | Available (GC-MS). | [10] |

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[7]

GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4] |

| Skin Irritation | H315 | Causes skin irritation. | [4][7] |

| Eye Irritation | H319 | Causes serious eye irritation. | [4][7] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | [7] |

Recommended Safety and First Aid Protocols

| Precautionary Statement | Description | Source(s) |

| Prevention | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [7][8][13] |

| Response (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][13] |

| Response (Skin) | P302+P352: IF ON SKIN: Wash with plenty of water. | [4][13] |

| Response (Inhalation) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7][8] |

| Storage | P405: Store locked up.Store in a cool, dry, well-ventilated area away from incompatible substances. | [1][8][13] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves. | [4] |

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported, primarily involving the nitration of 2,6-dichlorophenol (B41786) followed by reduction.

Synthesis from 2,6-Dichlorophenol

This common two-step method involves the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol, which is then reduced to the target compound.[14]

Step 1: Nitration of 2,6-Dichlorophenol

-

Reactants : 2,6-Dichlorophenol, nitric acid.[15]

-

Solvent : Carbon tetrachloride.[15]

-

Catalyst : A nitrification catalyst may be used.[15]

-

Procedure : 2,6-Dichlorophenol is dissolved in the solvent. Nitric acid is added slowly while controlling the temperature (e.g., around 35°C). The reaction is allowed to proceed for a set time before cooling. The product, 2,6-dichloro-4-nitrophenol, is then isolated by filtration.[15]

Step 2: Reduction of 2,6-Dichloro-4-nitrophenol

-

Reactants : 2,6-Dichloro-4-nitrophenol, reducing agent (e.g., hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation).[14][15]

-

Solvent : Ethanol or toluene.[15]

-

Catalyst : A reduction catalyst such as palladium on carbon (Pd/C) or a custom catalyst (e.g., H-C2) is used.[1][15]

-

Procedure : The nitro-intermediate is dissolved in the solvent, and the catalyst is added. The mixture is heated (e.g., to 75°C), and the reducing agent is added. For catalytic hydrogenation, the reaction is conducted under hydrogen pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The final product, this compound, is isolated and purified.[15][16]

Caption: General synthesis workflow for this compound.

Applications and Research Areas

This compound is a key intermediate in various industrial and research applications due to its reactive functional groups.[3]

-

Pharmaceutical Development : It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for analgesics, anti-inflammatory, and antimicrobial drugs.[2][3][17] Notably, it is a key intermediate in the synthesis of Resmetirom, a treatment for non-alcoholic steatohepatitis (NASH).[9]

-

Agrochemical Synthesis : The compound is a crucial building block for producing herbicides, fungicides, and insecticides.[3][17]

-

Dyes and Pigments : It is used in the manufacturing of azo dyes, which provide vibrant and stable colors for textiles, inks, and plastics.[2][3]

-

Material Science : Researchers are exploring its use in creating novel polymers and advanced materials with enhanced thermal stability and specific electronic properties.[18]

-

Biochemical Research : The compound has been studied for its role in enzyme inhibition and receptor binding assays.[17]

Caption: Major applications of this compound.

Toxicology and Biological Activity

Studies have investigated the toxicological profile of this compound, particularly its effects on the kidneys and liver.

-

Nephrotoxicity : It is recognized as a potent nephrotoxicant in Fischer 344 rats, inducing renal corticomedullary necrosis.[19] The mechanism may involve oxidation to a reactive intermediate.[19]

-

Hepatotoxicity : The compound is considered a weak hepatotoxicant.[19]

-

Mechanism of Toxicity : In vitro studies using rat renal cortical slices have shown that exposure to this compound increases the release of lactate (B86563) dehydrogenase (LDH), indicating cell damage.[19]

Caption: Postulated toxicological pathway of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98 5930-28-9 [sigmaaldrich.com]

- 5. Phenol, 4-amino-2,6-dichloro- (CAS 5930-28-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 5930-28-9 [chemicalbook.com]

- 7. This compound | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | Pharmaceutical Intermediate | 5930-28-9 - PHMO [phmo.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound(5930-28-9) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. echemi.com [echemi.com]

- 14. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 15. Page loading... [wap.guidechem.com]

- 16. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 17. bjcop.in [bjcop.in]

- 18. nbinno.com [nbinno.com]

- 19. 2,6-二氯-4-氨基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

Synonyms for 4-Amino-2,6-dichlorophenol (e.g., 2,6-Dichloro-4-aminophenol)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Amino-2,6-dichlorophenol, a versatile chemical intermediate. This document consolidates critical data, including its various synonyms, chemical and physical properties, and detailed experimental protocols for its synthesis. Furthermore, it delves into the compound's toxicological profile, offering insights into its mechanism of action.

Chemical Identity and Synonyms

This compound is an aromatic organic compound that is widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4][5] To facilitate comprehensive literature and database searches, a list of its common synonyms and identifiers is provided in the table below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 5930-28-9[6] |

| Molecular Formula | C6H5Cl2NO[6] |

| Synonyms | 2,6-Dichloro-4-aminophenol[6] |

| 3,5-Dichloro-4-hydroxyaniline[1] | |

| 2,6-Dichloro-p-aminophenol[1] | |

| Phenol (B47542), 4-amino-2,6-dichloro- | |

| EC Number | 227-671-4[6] |

| PubChem CID | 80037 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 178.02 g/mol | [6] |

| Appearance | Beige or slightly brown to pale reddish powder/solid | [4] |

| Melting Point | 167 - 170 °C | [6] |

| Boiling Point (Predicted) | 303.6 ± 42.0 °C | [7] |

| Solubility | Sparingly soluble in water. Soluble in methanol, benzene, and toluene. | [4][8] |

| pKa (Predicted) | 7.29 ± 0.23 | [4] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. | [4] |

Synthesis of this compound: Experimental Protocols

The most common synthetic route to this compound involves a two-step process starting from 2,6-dichlorophenol (B41786). This process includes the nitration of the phenol ring followed by the reduction of the nitro group to an amine.[9][10]

Step 1: Nitration of 2,6-dichlorophenol to 2,6-dichloro-4-nitrophenol (B181596)

This initial step introduces a nitro group at the para position of the hydroxyl group on the 2,6-dichlorophenol ring.

Experimental Protocol:

-

In a 250 mL four-necked flask equipped with a stirrer, add 100 mL of carbon tetrachloride.

-

Initiate stirring and add 1 mL of a nitrification catalyst.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol to the flask and allow it to fully dissolve.

-

Maintain the temperature at approximately 35 °C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.

-

After the addition is complete, continue heating the mixture at 35 °C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and dry the resulting solid cake to obtain 2,6-dichloro-4-nitrophenol. The expected product is a light yellow solid with a melting point of 124-126 °C.[9]

Step 2: Reduction of 2,6-dichloro-4-nitrophenol to this compound

The second step involves the reduction of the nitro group of 2,6-dichloro-4-nitrophenol to an amino group.

Experimental Protocol:

-

In a 250 mL four-necked flask, add 100 mL of ethanol (B145695).

-

With stirring, add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of a reduction catalyst (e.g., a commercial catalyst designated as H-C2).

-

Heat the mixture to 75 °C and stir for 1 hour.

-

Slowly add 14.3 g (0.23 mol) of 80% hydrazine (B178648) hydrate.

-

After the addition, reflux the mixture for 3 hours.

-

Perform a hot filtration to remove the catalyst. The filter cake containing the catalyst can be washed with hot ethanol and potentially reused.

-

Combine the filtrate and the washings, and remove the ethanol by distillation.

-

Cool the remaining solution to room temperature to allow for crystallization.

-

Filter the mixture and dry the solid to yield this compound. The expected product is a gray-white solid with a melting point of 167-170 °C.[9]

Biological Activity and Toxicological Insights

While a valuable synthetic intermediate, this compound is also recognized as a potent nephrotoxicant, inducing acute kidney injury.[2] Studies have shown that its toxicity is likely mediated by the formation of reactive metabolites through a co-oxidation mechanism.[2]

The cytotoxicity of this compound can be attenuated by antioxidants such as ascorbate (B8700270) and glutathione, suggesting the involvement of oxidative stress in its toxic effects.[2] Research indicates that the bioactivation of this compound may primarily occur via a co-oxidation-mediated pathway, rather than through cytochrome P450 enzymes.[2] The process is thought to involve the formation of reactive intermediates that can lead to cellular damage.

Conclusion

This compound is a chemical compound with significant utility in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. Its synthesis is well-established, primarily proceeding through the nitration and subsequent reduction of 2,6-dichlorophenol. However, its potent nephrotoxicity necessitates careful handling and a thorough understanding of its toxicological profile. The insights provided in this guide are intended to support researchers and developers in the safe and effective use of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Mechanistic aspects of this compound-induced in vitro nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic method of 2, 6-dichloro-4-((4-hydroxyphenyl)amino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]

Stability and degradation of 4-Amino-2,6-dichlorophenol under various conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability and degradation of 4-Amino-2,6-dichlorophenol, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the stability of this compound under a range of environmental conditions is critical for ensuring the quality, safety, and efficacy of resulting products. This document provides a comprehensive overview of its degradation under various stress conditions, including hydrolysis, oxidation, heat, and light, based on established scientific principles and data from related compounds. Detailed experimental protocols for stability testing are also provided to guide researchers in their own investigations.

General Stability Profile

This compound is generally considered stable at room temperature in closed containers under normal storage and handling conditions.[1][2][3][4][5] However, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][2][3][4][5] Prolonged exposure to air and/or light may also lead to degradation.

Key Incompatibilities:

-

Strong oxidizing agents

-

Acids

-

Acid chlorides

-

Acid anhydrides

-

Chloroformates

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[6] According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should aim for 5-20% degradation of the active ingredient to provide meaningful data.[7][8]

The following sections detail the expected degradation of this compound under various stress conditions, drawing parallels from studies on similar chlorophenolic and aminophenolic compounds.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The rate of hydrolysis is often dependent on the pH of the solution.

Hypothetical Degradation under Hydrolytic Stress:

Under strong acidic or basic conditions and elevated temperatures, the amino and hydroxyl groups of the benzene (B151609) ring may be susceptible to reactions. However, the strong C-Cl bonds are generally resistant to hydrolysis under typical forced degradation conditions.

Oxidative Degradation

Oxidative degradation can be a significant pathway for phenols and aromatic amines. Hydrogen peroxide is commonly used as the oxidizing agent in forced degradation studies.

Studies on the oxidation of 4-aminophenol (B1666318) have shown that it can be converted to benzoquinone and ammonia, followed by further degradation to organic acids and eventually carbon dioxide and water.[9] A similar pathway could be anticipated for this compound, where the amino group is oxidized. The presence of chlorine atoms on the ring may influence the rate and products of oxidation.

Potential Oxidative Degradation Pathway:

The amino group is likely the primary site of oxidation, potentially leading to the formation of a quinone-imine intermediate. This intermediate could then undergo further reactions, including polymerization or hydrolysis to form a benzoquinone derivative.

Thermal Degradation

Elevated temperatures are used to assess the thermal stability of a compound. For many organic molecules, high temperatures can lead to decomposition.

Studies on the thermal degradation of aminophenols suggest that decomposition can occur at elevated temperatures.[10] For this compound, thermal stress may lead to decomposition, potentially involving the loss of functional groups or polymerization. Hazardous decomposition products upon combustion include hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]

Photodegradation

Exposure to light, particularly UV light, can induce degradation of photosensitive compounds. Chlorophenols are known to undergo photodegradation.

Studies on the photocatalytic degradation of various chlorophenols have shown that they can be decomposed in the presence of a photocatalyst like titanium dioxide (TiO2) and UV radiation.[1][3][4] The degradation often proceeds via pseudo-first-order kinetics.[1][3][4] The rate of photodegradation of chlorophenols has been observed to increase with the number of chlorine atoms on the phenol (B47542) ring.[1] Therefore, this compound is expected to be susceptible to photodegradation.

Quantitative Data from Related Compounds

While specific quantitative degradation data for this compound is limited in the public domain, the following tables summarize kinetic data from studies on similar chlorophenolic compounds to provide an indication of potential degradation rates under various conditions.

Table 1: Photocatalytic Degradation Kinetics of Chlorophenols using TiO2 Catalyst

| Compound | Pseudo-first-order rate constant (k, min⁻¹) | Reference |

| 2-Chlorophenol | 0.012 | [1] |

| 2,4-Dichlorophenol | 0.018 | [1] |

| 2,4,6-Trichlorophenol | 0.025 | [1] |

Table 2: Degradation of p-Aminophenol by Fenton's Process

| Parameter | Optimal Condition | Degradation Efficiency (%) | Reference |

| pH | 3.0 | 75 | [11] |

| Temperature | 30 °C | 75 | [11] |

Experimental Protocols for Stability and Forced Degradation Studies

The following are detailed methodologies for conducting stability and forced degradation studies on this compound.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (HPLC) method is suitable for the analysis of this compound and its potential degradation products.

-

Column: Newcrom R1 or equivalent C18 column.[12]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[12]

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Validation: The method must be validated to be stability-indicating, meaning it can resolve the parent compound from all significant degradation products.

Protocol for Hydrolytic Degradation

-

Prepare solutions of this compound in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

-

Incubate the solutions at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze the samples by the stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Quench the reaction if necessary (e.g., by adding sodium bisulfite).

-

Analyze the samples by HPLC.

Protocol for Thermal Degradation

-

Place the solid this compound in a controlled temperature chamber (e.g., 80°C).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Protocol for Photodegradation

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

Potential Degradation Pathways

Based on the chemical structure and data from related compounds, a potential degradation pathway for this compound under oxidative stress is proposed below.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. scielo.org.ar [scielo.org.ar]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Safe Handling of 4-Amino-2,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-Amino-2,6-dichlorophenol (CAS No: 5930-28-9), a chemical intermediate used in the synthesis of various compounds, including pesticides.[1] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

Table 1: GHS Hazard Classification [4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

Hazard Pictograms:

Toxicological Information

While comprehensive toxicological data is limited, studies indicate that this compound is a nephrotoxicant and hepatotoxicant.[2] The toxicological properties of this material have not been fully investigated.[5]

Table 2: Summary of In Vivo Toxicity Data (Fischer 344 Rats) [2]

| Dose (intraperitoneal) | Outcome |

| 0.50 mmol/kg | Fatal within 24 hours |

| 0.38 mmol/kg | Evidence of nephrotoxicity and hepatotoxicity |

| 0.25 mmol/kg | Evidence of nephrotoxicity and hepatotoxicity |

Studies on the mechanistic aspects of its toxicity suggest that reactive metabolites may be formed, primarily through a co-oxidation-mediated mechanism, which can lead to cellular damage.[6]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 3: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | [7][8] |

| Molecular Weight | 178.02 g/mol | [7][8] |

| Appearance | Solid, powder, or granules | [5][7] |

| Melting Point | 167-170 °C | [7] |

| Boiling Point | 303.6 ± 42.0 °C (Predicted) | [7][8] |

| Solubility | Insoluble in water | [7][8] |

Experimental Safety Protocols

Adherence to the following detailed protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 4: Personal Protective Equipment (PPE) Requirements

| PPE Category | Specification | Purpose |

| Eye and Face Protection | Chemical splash goggles or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][5] | To protect eyes and face from splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[9] Gloves must be inspected prior to use.[2] | To prevent skin contact and absorption. |

| Body Protection | A lab coat or chemical-resistant coveralls.[9] | To provide a barrier against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator is necessary if working in a poorly ventilated area or when dust may be generated.[5][9] | To protect the respiratory system from inhalation of harmful dust or vapors. |

| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear.[9] | To protect feet from spills. |

Handling and Storage Protocol

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][10][11]

-

Avoid Contact: Avoid all contact with skin and eyes.[2][11] Do not breathe dust or aerosols.[2]

-

Hygiene: Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[11]

-

Equipment: Use non-sparking tools to prevent ignition.[2]

-

Clothing: Contaminated work clothing should be laundered separately before reuse.[10][11]

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7][10]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5]

-

Environment: Protect from moisture and light.[3]

Emergency Procedures

First Aid Measures:

Table 5: First Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops and persists.[2][7][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5][7][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7][10] |

Accidental Release Measures:

-

Evacuate: Evacuate personnel to a safe area.[2]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2][11]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon oxides may be generated.[5][7][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10][13]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Potential Metabolic Pathway and Toxicity Mechanism

While not fully elucidated, research suggests a potential pathway for the toxicity of this compound involves metabolic bioactivation. The following diagram illustrates a proposed mechanism where the parent compound is metabolized to a reactive benzoquinoneimine intermediate. This intermediate can then lead to cellular damage through covalent binding to macromolecules or the generation of reactive oxygen species.

Caption: Proposed metabolic pathway for this compound toxicity.

References

- 1. guidechem.com [guidechem.com]

- 2. In vivo and in vitro this compound nephrotoxicity and hepatotoxicity in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Mechanistic aspects of this compound-induced in vitro nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicologic, pathologic, and immunotoxic effects of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. fishersci.com [fishersci.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to 4-Amino-2,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,6-dichlorophenol, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye manufacturing industries. This document details the compound's discovery and historical context, its physicochemical properties, and established synthesis protocols. Furthermore, it explores its role as a key building block in the synthesis of various organic molecules and discusses its known biological effects, including a proposed pathway for its nephrotoxicity. Quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Diagrams illustrating synthetic workflows and biological pathways are included to facilitate a deeper understanding of the compound's chemistry and toxicology.

Discovery and History

The precise date of the first synthesis and the individual discoverer of this compound are not well-documented in readily available historical records. Its emergence is intrinsically linked to the broader advancements in organic chemistry during the 19th and early 20th centuries, a period marked by the burgeoning synthetic dye industry and the systematic exploration of aromatic compounds.

The history of aniline (B41778), the parent amine of this compound, dates back to 1826 when it was first isolated by Otto Unverdorben through the destructive distillation of indigo.[1][2] The subsequent development of aniline chemistry, particularly the discovery of diazotization by Peter Griess in 1858, opened up pathways for the synthesis of a vast array of derivatives.[3] Concurrently, the study of phenols and their halogenation became a significant area of research. The first synthesis of a chlorinated phenol (B47542) can be traced back to the mid-19th century.

Given that the synthesis of this compound involves standard aromatic substitution reactions such as nitration, chlorination, and reduction, it is plausible that it was first prepared in the late 19th or early 20th century as part of the systematic investigation into the derivatives of aniline and phenol for the production of dyes and other commercially valuable chemicals. The development of industrial processes for producing chlorinated phenols and aminophenols provided the foundational chemistry for the synthesis of molecules like this compound.

Physicochemical Properties

This compound is a crystalline solid that is sparingly soluble in water.[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 5930-28-9 | [4][5] |

| Molecular Formula | C₆H₅Cl₂NO | [4][5] |

| Molecular Weight | 178.02 g/mol | |

| Appearance | White to off-white, beige, or slightly brown to pale reddish crystalline powder | [4] |

| Melting Point | 167-170 °C | [6] |

| Water Solubility | Sparingly soluble | [4] |

| pKa | 7.29 ± 0.23 (Predicted) |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| InChI | 1S/C6H5Cl2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| InChIKey | KGEXISHTCZHGFT-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)N | [5] |

| EINECS | 227-671-4 |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, with the most common starting materials being 2,6-dichlorophenol (B41786) or p-nitroaniline.

Synthesis from 2,6-Dichlorophenol

This two-step synthesis involves the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol (B181596), followed by the reduction of the nitro group.

Experimental Protocol: Synthesis from 2,6-Dichlorophenol

Step 1: Nitration of 2,6-Dichlorophenol to 2,6-Dichloro-4-nitrophenol [6]

-

To a 250 mL four-port flask, add 100 mL of carbon tetrachloride.

-

Begin stirring and add 1 mL of a suitable nitrification catalyst.

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.

-

Once fully dissolved, maintain the temperature at approximately 35 °C.

-

Slowly add 20.4 g (0.22 mol) of 68% nitric acid.

-

After the addition is complete, continue heating at 35 °C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and dry the resulting solid to obtain 2,6-dichloro-4-nitrophenol.

Step 2: Reduction of 2,6-Dichloro-4-nitrophenol to this compound [6]

-

To a 250 mL four-port flask, add 100 mL of ethanol (B145695).

-

Begin stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of a suitable reduction catalyst (e.g., H-C2).

-

Heat the mixture to 75 °C and stir for 1 hour.

-

Slowly add 14.3 g (0.23 mol) of 80% hydrazine (B178648) hydrate.

-

After the addition, reflux the mixture for 3 hours.

-

Perform a hot filtration to remove the catalyst. The catalyst can be washed with hot ethanol and reused.

-

Combine the filtrate and the washings, and remove the ethanol by distillation.

-

Cool the remaining solution to room temperature.

-

Filter the solution and dry the solid to yield this compound.

Synthesis from p-Nitroaniline

This multi-step synthesis involves the chlorination of p-nitroaniline, followed by a diazo hydrolysis and subsequent reduction.

Experimental Protocol: Synthesis from p-Nitroaniline

Step 1: Chlorination of p-Nitroaniline

-

Dissolve 27.6 g of p-nitroaniline in 138 g of methanol (B129727) in a flask with stirring.

-

Heat the solution to 55 °C.

-

Slowly introduce chlorine gas while maintaining the temperature between 55-60 °C.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter.

-

Wash the solid first with water, then with a 2% soda ash solution until neutral.

-

Filter and dry the solid to obtain 2,6-dichloro-4-nitroaniline (B1670479).

Step 2: Diazo Hydrolysis of 2,6-Dichloro-4-nitroaniline

-

In a flask, combine 150 g of 98% sulfuric acid and 158.7 g of nitrososulfuric acid solution (42%).

-

Cool the mixture to 5 °C with stirring.

-

Slowly add a solution of 103.5 g of 2,6-dichloro-4-nitroaniline in 310.5 g of toluene (B28343), maintaining the temperature between 10-15 °C.

-

After the addition, continue stirring at 10-15 °C for 1 hour to form the diazonium salt.

-

Proceed with hydrolysis of the diazonium salt.

Step 3: Reduction to this compound

-

The organic layer from the previous step containing 2,6-dichloro-4-nitrophenol is subjected to catalytic hydrogenation.

-

Charge a reactor with the toluene solution and a suitable catalyst.

-

Pressurize the reactor with hydrogen (e.g., to 1.0 mPa) and heat to 90 °C for 6 hours.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the toluene solution and cool to room temperature to crystallize the product.

-

Filter and dry the crystals to obtain this compound.[7]

Applications in Research and Drug Development

This compound is a valuable intermediate in several industrial applications due to its reactive functional groups.

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[8] Notably, it is an intermediate in the synthesis of Resmetirom, a thyroid hormone receptor-beta agonist for the treatment of non-alcoholic steatohepatitis (NASH).[3]

-

Agrochemical Production: The compound is utilized in the manufacturing of herbicides, fungicides, and other crop protection agents.[9]

-

Dye and Pigment Industry: It is an essential precursor in the production of azo dyes, which are used to impart vibrant and stable colors to textiles, inks, and plastics.[8]

-

Biochemical Research: this compound is studied for its role in enzyme inhibition and receptor binding assays.[2]

Biological Activity and Toxicology

Nephrotoxicity

This compound is recognized as a potent acute nephrotoxicant, inducing necrosis in the renal corticomedullary region.[10][11] Its toxicity is believed to stem from its metabolic activation to a reactive intermediate.

Proposed Mechanism of Nephrotoxicity

The proposed mechanism involves the co-oxidation of this compound to a reactive benzoquinone imine metabolite.[10] This electrophilic intermediate can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and death. Additionally, the formation of this intermediate may involve the generation of free radicals, contributing to oxidative stress.[10][12]

Studies have shown that antioxidants such as ascorbate (B8700270) and glutathione (B108866) can partially attenuate the cytotoxicity of this compound, supporting the role of oxidative stress in its toxicity.[10] The involvement of peroxidases in the bioactivation process has also been suggested.[12]

Table 3: Safety and Hazard Information

| Hazard Statement | Description | Reference(s) |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

Conclusion

This compound is a chemical compound of significant industrial importance, with a rich chemistry that enables its use as a versatile intermediate in the synthesis of a wide range of products. While its specific discovery is not well-documented, its development is rooted in the foundational advancements of aromatic chemistry. A thorough understanding of its synthesis, properties, and biological effects is crucial for its safe and effective application in research and industry. Further research into its toxicological pathways and the development of safer handling and disposal methods will continue to be important areas of investigation.

References

- 1. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. History Of Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 10. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Theoretical and Experimental Guide to 4-Amino-2,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 4-Amino-2,6-dichlorophenol, a compound of interest in medicinal chemistry and materials science. By integrating experimental crystallographic data with established theoretical computational methodologies, this document offers a comprehensive overview for researchers engaged in drug design and molecular engineering.

Experimental Determination of Molecular Structure

The precise spatial arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. Two independent studies provide a detailed picture of its solid-state conformation, revealing a planar molecular structure.[1][2] Intermolecular interactions, specifically O—H⋯N and N—H⋯O hydrogen bonds, are crucial in forming infinite chains and sheet-like structures in the crystal lattice.[1][3][4]

Crystallographic Data

The unit cell parameters and other crystallographic details from two separate studies are summarized below. These variations may arise from different crystallization conditions or data collection temperatures.

Table 1: Comparison of Experimental Crystallographic Data

| Parameter | McDonald et al. (2015)[1] | Uppu & Fronczek (2025)[2] |

| Formula | C₆H₅Cl₂NO | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 | 178.01 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 2₁/n | P2₁/n |

| a (Å) | 4.6064 (5) | 4.6058 (2) |

| b (Å) | 11.7569 (12) | 11.7109 (4) |

| c (Å) | 13.2291 (13) | 13.2153 (4) |

| β (°) | 96.760 (5) | 96.918 (2) |

| Volume (ų) | 711.47 (13) | 707.62 (4) |

| Z | 4 | 4 |

| Temperature (K) | 120 | 100 |

Key Geometric Parameters

The bond lengths and angles determined from X-ray crystallography provide the ground truth for the molecule's structure in the solid state. These experimental values are the benchmark for theoretical calculations.

Table 2: Selected Experimental Bond Lengths (Å)

| Bond | McDonald et al. (2015)[1] | Uppu & Fronczek (2025)[2] |

| Cl1—C2 | 1.7387 (18) | 1.7353 (8) |

| Cl2—C6 | 1.7389 (19) | 1.7329 (9) |

| O1—C1 | 1.352 (2) | 1.3488 (10) |

| N1—C4 | 1.4195 (11) | Not specified |

| C1—C2 | 1.3975 (12) | Not specified |

| C1—C6 | 1.401 (3) | 1.4003 (12) |

| C2—C3 | 1.3859 (12) | Not specified |

| C3—C4 | 1.391 (3) | 1.3928 (12) |

| C4—C5 | 1.389 (3) | 1.3933 (13) |

| C5—C6 | 1.3902 (12) | Not specified |

Table 3: Selected Experimental Bond Angles (°)

| Angle | McDonald et al. (2015)[1] | Uppu & Fronczek (2025)[2] |

| C6—C1—C2 | 118.00 (16) | Not specified |

| O1—C1—C6 | 122.12 (17) | Not specified |

| O1—C1—C2 | 119.88 (16) | Not specified |

| C3—C2—C1 | 121.54 (17) | Not specified |

| C3—C2—Cl1 | 119.45 (14) | Not specified |

| C1—C2—Cl1 | 119.01 (13) | Not specified |

| C2—C3—C4 | 120.10 (17) | Not specified |

| C5—C4—C3 | 119.54 (8) | 119.54 (8) |

| N1—C4—C5 | 120.24 (17) | Not specified |

| N1—C4—C3 | 120.21 (17) | Not specified |

| C4—C5—C6 | 120.48 (17) | Not specified |

| C5—C6—C1 | 120.33 (17) | Not specified |

| C5—C6—Cl2 | 119.64 (13) | Not specified |

| C1—C6—Cl2 | 120.03 (13) | Not specified |

Experimental Protocols

Crystals suitable for single-crystal X-ray analysis were grown by the slow evaporation of a methanol (B129727) solution of commercially available this compound.[3]

Data for the structural determination was collected on a Bruker D8 Venture CMOS diffractometer.[1] The crystal structures were solved and refined using software such as SHELXS97, SHELXL2014, and OLEX2.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to oxygen and nitrogen were located from a Fourier difference map and refined, while other hydrogen atoms were placed in calculated positions.[1]

Theoretical Studies on Molecular Structure

While a dedicated theoretical study on this compound is not available in the reviewed literature, its molecular properties can be reliably predicted using well-established computational methods that have been successfully applied to similar halogenated and aminated phenols.

Proposed Computational Methodology

Density Functional Theory (DFT) is the recommended approach for theoretical investigations of this molecule. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for geometry optimization and vibrational frequency calculations. A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is advisable for achieving a good balance between accuracy and computational cost, especially for molecules containing halogens.

The logical workflow for a comprehensive theoretical study is outlined below.

Caption: Proposed workflow for theoretical analysis.

Expected Theoretical Insights

The geometry optimization is expected to yield bond lengths and angles that are in close agreement with the experimental X-ray data. Minor deviations are anticipated as the theoretical calculations correspond to a single molecule in the gas phase at 0 K, whereas the experimental data is from the solid state at 100-120 K where crystal packing forces are present.